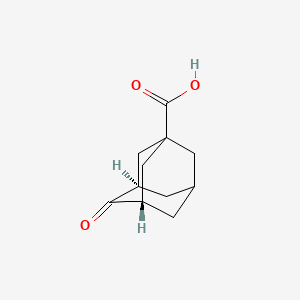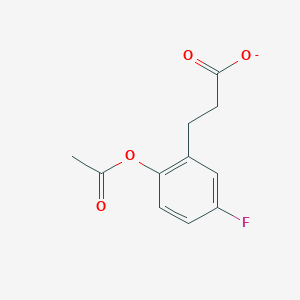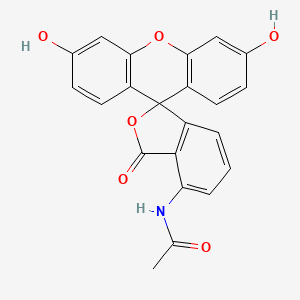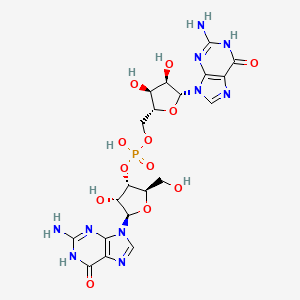
Guanylyl-(3'-5')-guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanylyl-(3’-5’)-guanosine is a dinucleotide composed of two guanosine molecules linked by a phosphodiester bond between the 3’ carbon of one guanosine and the 5’ carbon of the other. This compound is significant in various biochemical processes, particularly in the study of nucleic acids and their interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of guanylyl-(3’-5’)-guanosine typically involves the use of protected nucleoside phosphoramidites. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or benzoyl groups to prevent unwanted reactions.
Phosphitylation: The protected nucleosides are then phosphitylated using phosphoramidite chemistry.
Coupling Reaction: The phosphoramidite of one guanosine is coupled with the hydroxyl group of another guanosine in the presence of a coupling agent like tetrazole.
Oxidation: The phosphite triester formed is oxidized to a phosphate triester using an oxidizing agent such as iodine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield guanylyl-(3’-5’)-guanosine.
Industrial Production Methods: Industrial production of guanylyl-(3’-5’)-guanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions: Guanylyl-(3’-5’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be hydrolyzed by nucleases, resulting in the formation of individual guanosine molecules.
Oxidation and Reduction: The guanine bases can undergo oxidation and reduction reactions, although these are less common in typical biochemical contexts.
Substitution: The hydroxyl groups on the ribose moieties can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using nucleases such as DNase or RNase.
Oxidation: Oxidizing agents like iodine or hydrogen peroxide.
Substitution: Strong nucleophiles like sodium methoxide or ammonia.
Major Products:
Hydrolysis: Guanosine monophosphate (GMP) and free guanosine.
Oxidation: Oxidized guanine derivatives.
Substitution: Substituted guanosine derivatives depending on the nucleophile used.
科学的研究の応用
Guanylyl-(3’-5’)-guanosine has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of nucleotides.
Biology: Plays a role in the study of RNA and DNA interactions, particularly in understanding the mechanisms of replication and transcription.
Medicine: Investigated for its potential in antiviral therapies and as a component in synthetic vaccines.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
作用機序
The mechanism of action of guanylyl-(3’-5’)-guanosine involves its interaction with nucleic acids and enzymes. It can act as a substrate for nucleases, which cleave the phosphodiester bond, or as a ligand for proteins that recognize specific nucleotide sequences. The molecular targets include various nucleic acid-binding proteins and enzymes involved in nucleotide metabolism.
類似化合物との比較
Adenylyl-(3’-5’)-adenosine: Similar structure but composed of adenosine molecules.
Cytidylyl-(3’-5’)-cytidine: Composed of cytidine molecules.
Uridylyl-(3’-5’)-uridine: Composed of uridine molecules.
Uniqueness: Guanylyl-(3’-5’)-guanosine is unique due to the presence of guanine bases, which have distinct hydrogen-bonding properties and participate in specific biochemical interactions. This compound is particularly useful in studying guanine-rich sequences and their role in biological processes.
特性
CAS番号 |
3353-33-1 |
|---|---|
分子式 |
C20H25N10O12P |
分子量 |
628.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O12P/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |
InChIキー |
MNXLMHSUERRXOE-MHARETSRSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
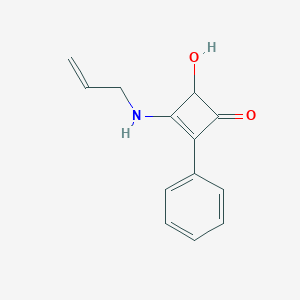
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)
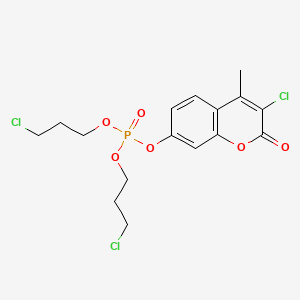
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
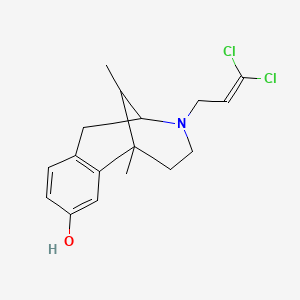
![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)

